

Synthesis of N-phenylacetyl-L-Homoserine Lactone for Research Applications

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Compound of Interest

Compound Name: *N-phenylacetyl-L-Homoserine lactone*

Cat. No.: B10765554

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, purification, and characterization of **N-phenylacetyl-L-Homoserine lactone** (PAHLS), a key signaling molecule in bacterial quorum sensing. The protocols detailed below are intended for research purposes to facilitate studies in microbiology, drug development, and chemical biology.

Introduction

N-acyl homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression in response to population density. **N-phenylacetyl-L-Homoserine lactone** is a specific AHL utilized by various bacterial species, including the opportunistic pathogen *Pseudomonas aeruginosa* and the plant pathogen *Agrobacterium tumefaciens*. As such, PAHLS is a valuable tool for studying bacterial communication, biofilm formation, and virulence factor expression. It can act as both an agonist and an antagonist of LuxR-type receptors, making it a versatile probe for modulating quorum sensing pathways.^[1]

Physicochemical and Characterization Data

A summary of the key physicochemical and characterization data for **N-phenylacetyl-L-Homoserine lactone** is provided in the table below.

Property	Value
Molecular Formula	C ₁₂ H ₁₃ NO ₃
Molecular Weight	219.24 g/mol [2]
CAS Number	55154-48-8[2]
Appearance	White to off-white solid
Purity (typical)	≥95%[1]
Solubility	Soluble in DMSO (≥125 mg/mL), and DMF. Sparingly soluble in water.
¹ H NMR (CDCl ₃ , 400 MHz)	δ 7.38-7.25 (m, 5H), 6.15 (br s, 1H), 4.50-4.40 (m, 1H), 4.30-4.20 (m, 2H), 3.65 (s, 2H), 2.80-2.70 (m, 1H), 2.20-2.10 (m, 1H) ppm
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 175.5, 171.0, 134.5, 129.3, 129.0, 127.5, 66.2, 49.8, 43.5, 30.8 ppm
Mass Spectrometry (ESI+)	m/z 220.09 [M+H] ⁺ , 242.07 [M+Na] ⁺

Experimental Protocols

Protocol 1: Synthesis of N-phenylacetyl-L-Homoserine Lactone via Schotten-Baumann Reaction

This protocol describes the synthesis of PAHLS from L-homoserine lactone hydrobromide and phenylacetyl chloride using the Schotten-Baumann reaction. This method is a reliable way to form the amide bond between the acyl group and the homoserine lactone ring.[3][4][5][6]

Materials:

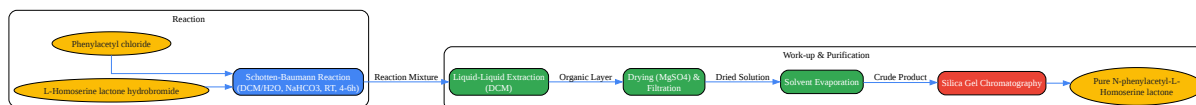
- L-Homoserine lactone hydrobromide
- Phenylacetyl chloride
- Sodium bicarbonate (NaHCO₃)

- Dichloromethane (DCM)
- Deionized water
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve L-homoserine lactone hydrobromide (1.0 eq) in a saturated aqueous solution of sodium bicarbonate. The volume should be sufficient to fully dissolve the starting material.
- **Addition of Phenylacetyl Chloride:** To the stirred solution, add a solution of phenylacetyl chloride (1.1 eq) in dichloromethane (DCM) dropwise at room temperature.
- **Reaction:** Stir the biphasic mixture vigorously at room temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
- **Extraction:** Extract the aqueous layer twice with dichloromethane.
- **Washing:** Combine the organic layers and wash sequentially with deionized water and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the

crude product.



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Synthesis and Purification Workflow for PAHLS

Protocol 2: Purification of N-phenylacetyl-L-Homoserine Lactone by Silica Gel Chromatography

The crude product from the synthesis is purified using silica gel column chromatography to remove unreacted starting materials and byproducts.

Materials:

- Crude **N-phenylacetyl-L-Homoserine lactone**
- Silica gel (60-120 mesh)
- Hexane
- Ethyl acetate
- Chromatography column
- Collection tubes
- TLC plates and developing chamber

- UV lamp

Procedure:

- **Column Packing:** Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
- **Sample Loading:** Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica with the adsorbed product onto the top of the packed column.
- **Elution:** Elute the column with a gradient of ethyl acetate in hexane. A typical gradient starts with 100% hexane and gradually increases the concentration of ethyl acetate. The optimal solvent system may need to be determined by TLC analysis of the crude mixture. A common eluent system for AHLs is a mixture of ethyl acetate and hexane.
- **Fraction Collection:** Collect fractions in test tubes and monitor the elution of the product by TLC.
- **Product Identification:** Spot the collected fractions on a TLC plate, develop the plate in the elution solvent, and visualize the spots under a UV lamp.
- **Pooling and Concentration:** Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield pure **N-phenylacetyl-L-Homoserine lactone**.

Protocol 3: Bioassay for PAHLS Activity using *Chromobacterium violaceum* CV026

This protocol describes a qualitative and semi-quantitative bioassay to determine the biological activity of the synthesized PAHLS using the reporter strain *Chromobacterium violaceum* CV026. This strain is a mutant that does not produce its own AHLs but will produce the purple pigment violacein in the presence of exogenous short-chain AHLs.^{[7][8][9][10]}

Materials:

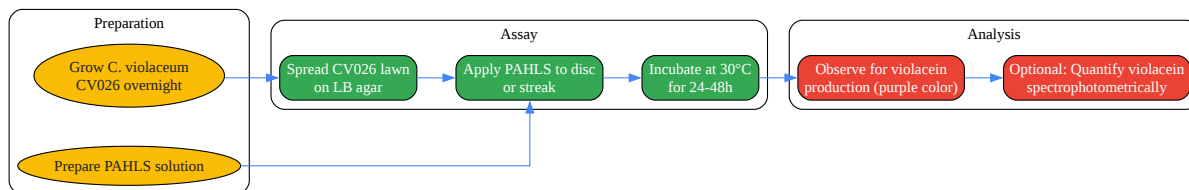
- *Chromobacterium violaceum* CV026

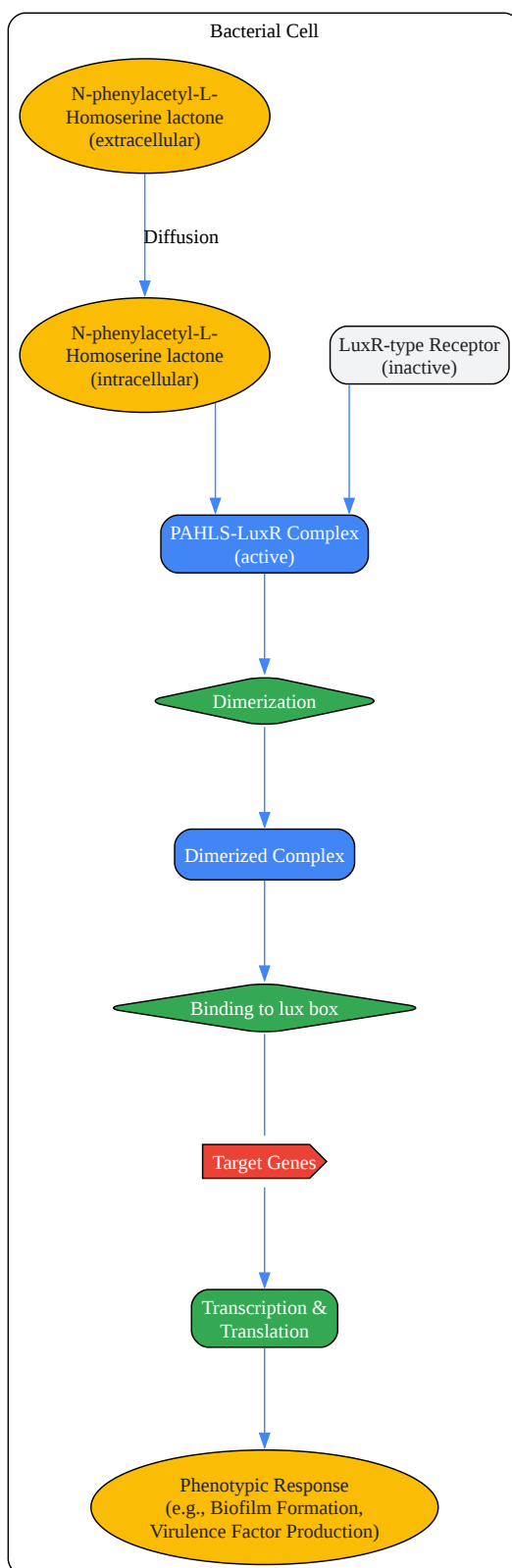
- Luria-Bertani (LB) agar and broth
- Synthesized **N-phenylacetyl-L-Homoserine lactone**
- Control AHL (e.g., N-hexanoyl-L-homoserine lactone, C6-HSL)
- Solvent for AHLs (e.g., DMSO or ethyl acetate)
- Petri dishes
- Sterile paper discs or sterile swabs
- Incubator

Procedure:

- Prepare Reporter Strain Lawn: Grow an overnight culture of *C. violaceum* CV026 in LB broth at 30°C. Spread-plate a lawn of the culture onto LB agar plates.
- Apply PAHLS: Dissolve the synthesized PAHLS in a suitable solvent to a known concentration.
- Qualitative Assay (Disc Diffusion): Impregnate sterile paper discs with a known amount of the PAHLS solution and place them on the *C. violaceum* lawn. A disc with solvent only should be used as a negative control, and a disc with a known activator (like C6-HSL) as a positive control.
- Qualitative Assay (Cross-Streak): Alternatively, streak the test bacterium (a strain that may produce PAHLS) or a solution of synthesized PAHLS across the plate perpendicular to a streak of *C. violaceum* CV026.
- Incubation: Incubate the plates at 30°C for 24-48 hours.
- Observation: A purple halo around the paper disc or at the intersection of the streaks indicates that the synthesized PAHLS is able to induce violacein production in the reporter strain.

- Semi-Quantitative Assay (Liquid Culture): To quantify the effect, grow *C. violaceum* CV026 in LB broth in the presence of varying concentrations of PAHLS. After incubation, centrifuge the cultures, discard the supernatant, and extract the violacein from the cell pellet using a solvent like DMSO or ethanol. The amount of violacein can then be quantified spectrophotometrically at a wavelength of 585 nm.[\[11\]](#)





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